
2,2,2-Trichloro-1-phenylsulfanylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-phenylsulfanylethanol is an organic compound with the molecular formula C8H7Cl3OS It is a derivative of ethanol where the hydrogen atoms at the second carbon are replaced by chlorine atoms, and a phenylsulfanyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-phenylethanol: Similar structure but lacks the sulfanyl group.
2,2,2-Trichloroethanol: A simpler compound with only the trichloromethyl group attached to ethanol.
Uniqueness
2,2,2-Trichloro-1-phenylsulfanylethanol is unique due to the presence of both the trichloromethyl and phenylsulfanyl groups
Properties
CAS No. |
33243-78-6 |
|---|---|
Molecular Formula |
C8H7Cl3OS |
Molecular Weight |
257.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-phenylsulfanylethanol |
InChI |
InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H |
InChI Key |
BSWOCIGVUZRVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


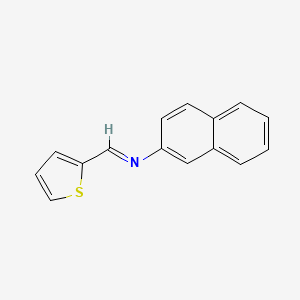
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
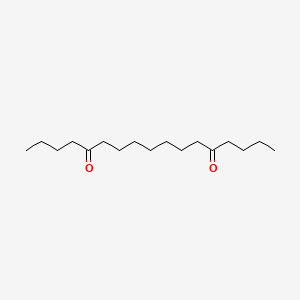

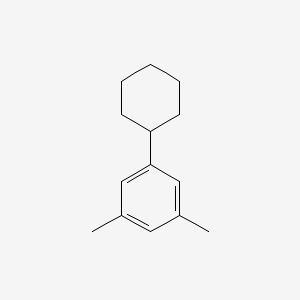

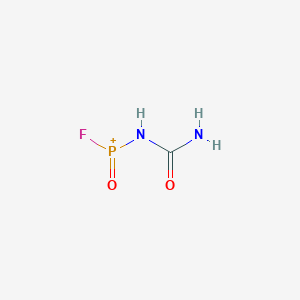
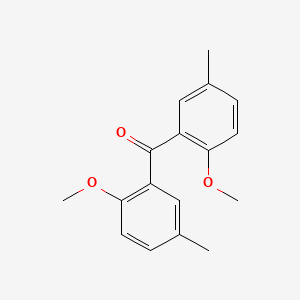
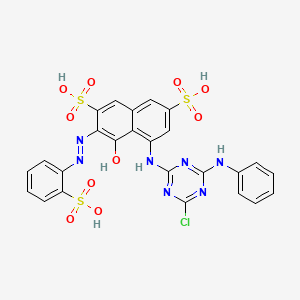
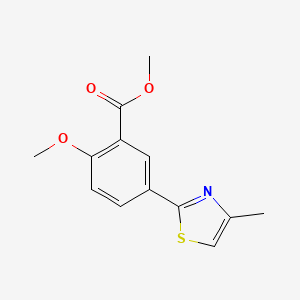
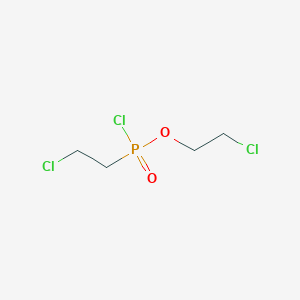
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
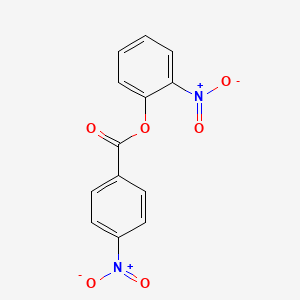
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
